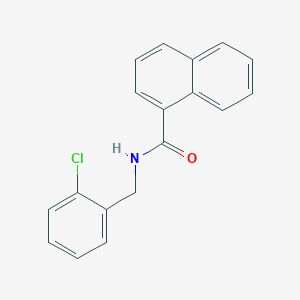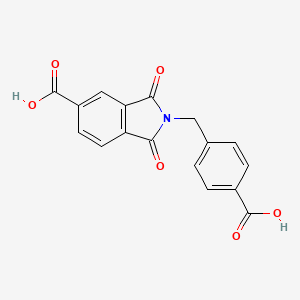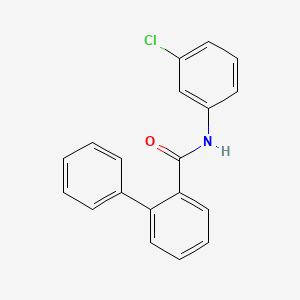
N-(3-fluorophenyl)-4-propylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-4-propylbenzenesulfonamide, also known as FPS, is a sulfonamide compound that has been widely used in scientific research. FPS has shown potential as a therapeutic agent for various diseases due to its unique chemical structure and mechanism of action.
Mécanisme D'action
N-(3-fluorophenyl)-4-propylbenzenesulfonamide works by inhibiting the activity of carbonic anhydrase (CA) enzymes. CA enzymes are involved in various physiological processes such as acid-base balance, fluid secretion, and bone resorption. N-(3-fluorophenyl)-4-propylbenzenesulfonamide specifically inhibits the activity of CA IX and XII, which are overexpressed in various types of cancer cells. By inhibiting the activity of CA IX and XII, N-(3-fluorophenyl)-4-propylbenzenesulfonamide can inhibit tumor growth and angiogenesis.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-4-propylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It can inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit angiogenesis. N-(3-fluorophenyl)-4-propylbenzenesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(3-fluorophenyl)-4-propylbenzenesulfonamide has been shown to have neuroprotective effects by reducing oxidative stress and inhibiting the activity of acetylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-fluorophenyl)-4-propylbenzenesulfonamide in lab experiments is its specificity for CA IX and XII. This allows for the selective inhibition of these enzymes without affecting other CA enzymes. Additionally, N-(3-fluorophenyl)-4-propylbenzenesulfonamide has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using N-(3-fluorophenyl)-4-propylbenzenesulfonamide is its low solubility in aqueous solutions. This can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-(3-fluorophenyl)-4-propylbenzenesulfonamide. One area of research is the development of N-(3-fluorophenyl)-4-propylbenzenesulfonamide analogs with improved solubility and potency. Another area of research is the investigation of N-(3-fluorophenyl)-4-propylbenzenesulfonamide as a potential therapeutic agent for various diseases. Additionally, N-(3-fluorophenyl)-4-propylbenzenesulfonamide can be used as a tool in biochemical and physiological studies to understand the role of CA enzymes in various physiological processes.
Méthodes De Synthèse
The synthesis of N-(3-fluorophenyl)-4-propylbenzenesulfonamide involves the reaction between 3-fluoroaniline and 4-propylbenzenesulfonyl chloride in the presence of a base. The reaction results in the formation of N-(3-fluorophenyl)-4-propylbenzenesulfonamide, which is a white crystalline powder with a melting point of 179-181°C. The purity of N-(3-fluorophenyl)-4-propylbenzenesulfonamide can be determined through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N-(3-fluorophenyl)-4-propylbenzenesulfonamide has been used in various scientific research studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects. N-(3-fluorophenyl)-4-propylbenzenesulfonamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, N-(3-fluorophenyl)-4-propylbenzenesulfonamide has been used as a tool in biochemical and physiological studies to understand the mechanism of action of various proteins and enzymes.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-4-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-2-4-12-7-9-15(10-8-12)20(18,19)17-14-6-3-5-13(16)11-14/h3,5-11,17H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWDXNNXCSAELT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-[(3-chloro-4-methylbenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5845048.png)
![1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5845061.png)
![2,3-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5845067.png)


![2-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5845090.png)
![4-({5-chloro-2-[(3-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5845096.png)

